N-(3-chloro-4-fluorophenyl)-2-(2,7-dimethyl-5-oxopyrrolo[3,2-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-6(5H)-yl)acetamide
Description
This compound features a complex heterocyclic core comprising fused pyrrolo, thiadiazolo, and pyrimidine rings, substituted with methyl groups at positions 2 and 5. The methyl groups enhance lipophilicity, while the thiadiazolo ring may contribute to π-stacking interactions in biological targets.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(5,11-dimethyl-2-oxo-10-thia-1,4,8,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),5,8,11-tetraen-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN5O2S/c1-8-5-13-15(16(26)24-17(21-13)27-9(2)22-24)23(8)7-14(25)20-10-3-4-12(19)11(18)6-10/h3-6H,7H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPLLQBEOBQLGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1CC(=O)NC3=CC(=C(C=C3)F)Cl)C(=O)N4C(=N2)SC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The target compound’s pyrrolo-thiadiazolo-pyrimidine core distinguishes it from analogs:
- The compound in (5-(4-methoxyphenyl)-3,8-diphenyl derivative) showed reactivity in triazole formation, suggesting versatility in derivatization .
- Thieno-pyrimidinone (): The thieno[2,3-d]pyrimidin-4-one core lacks the fused pyrrolo and thiadiazolo rings, simplifying the structure. This may improve synthetic accessibility but reduce conformational rigidity, impacting target selectivity .
- Dihydropyrimidinone (): The 6-oxo-1,6-dihydropyrimidine core lacks fused rings entirely, resulting in a less planar structure.
Substituent Effects
- 4-Methoxyphenyl () provides electron-donating properties, which may enhance π-π interactions but reduce electrophilic reactivity .
- Acetamide Linkers: The target compound’s acetamide is similar to N-(4-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenyl)acetamide (), but the latter’s pyrazolo-pyrimidine core confers distinct hydrogen-bonding capabilities .
Research Findings and Implications
- Synthetic Complexity: The target compound’s fused heterocycles (pyrrolo-thiadiazolo-pyrimidine) require multi-step syntheses, as seen in ’s triazole-forming reactions . Simpler cores (e.g., thieno-pyrimidinone in ) are more scalable .
- Bioactivity Trends :
- Unresolved Questions: Limited data exist on the target compound’s specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
